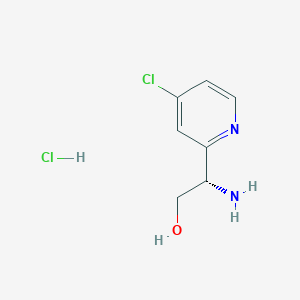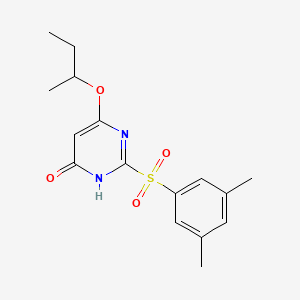
6-sec-Butoxy-2-(3,5-dimethyl-benzenesulfonyl)-3H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-sec-Butoxy-2-(3,5-dimethyl-benzenesulfonyl)-3H-pyrimidin-4-one is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-sec-Butoxy-2-(3,5-dimethyl-benzenesulfonyl)-3H-pyrimidin-4-one typically involves multi-step organic reactions. The starting materials might include sec-butyl alcohol, 3,5-dimethylbenzenesulfonyl chloride, and pyrimidinone derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. The process might also involve purification steps such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-sec-Butoxy-2-(3,5-dimethyl-benzenesulfonyl)-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-sec-Butoxy-2-(3,5-dimethyl-benzenesulfonyl)-3H-pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-benzenesulfonyl)-3H-pyrimidin-4-one: Lacks the sec-butoxy group.
6-sec-Butoxy-2-(benzenesulfonyl)-3H-pyrimidin-4-one: Lacks the methyl groups on the benzene ring.
Uniqueness
6-sec-Butoxy-2-(3,5-dimethyl-benzenesulfonyl)-3H-pyrimidin-4-one is unique due to the presence of both the sec-butoxy group and the 3,5-dimethyl-benzenesulfonyl group. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
284681-78-3 |
|---|---|
Molecular Formula |
C16H20N2O4S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-butan-2-yloxy-2-(3,5-dimethylphenyl)sulfonyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H20N2O4S/c1-5-12(4)22-15-9-14(19)17-16(18-15)23(20,21)13-7-10(2)6-11(3)8-13/h6-9,12H,5H2,1-4H3,(H,17,18,19) |
InChI Key |
VPADZXBZGBCAAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC(=O)NC(=N1)S(=O)(=O)C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,4-Dichlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B15215561.png)

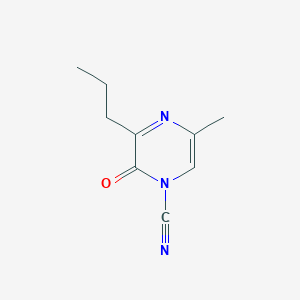
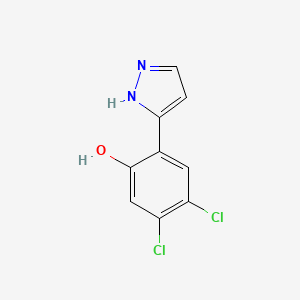
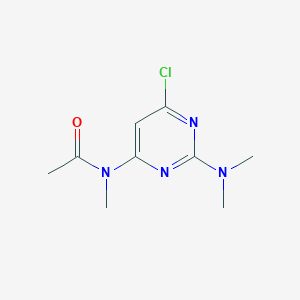
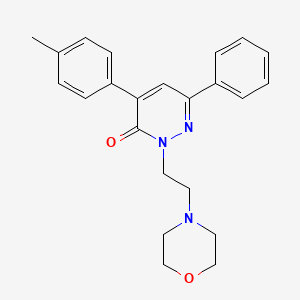
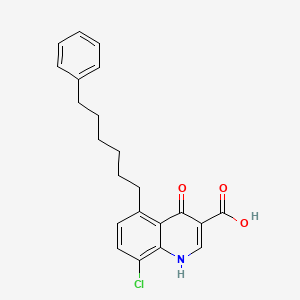


![p-Aminobenzoato di 3-pirrolidinometil-2-bornanolo [Italian]](/img/structure/B15215613.png)

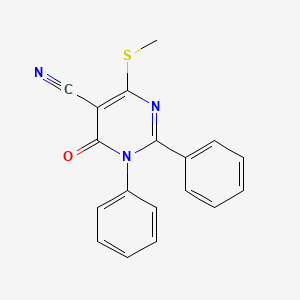
![N-{4-[1-(Benzenesulfonyl)-1H-indol-2-yl]-4-oxobutyl}benzamide](/img/structure/B15215625.png)
